Onvansertib, also known as PCM-075, is a small molecule inhibitor of Polo-like kinase 1 (PLK1) currently under investigation for its potential in cancer treatment. [] It acts as a highly selective ATP-competitive inhibitor of PLK1. [, ] In scientific research, onvansertib is used as a tool to study the role of PLK1 in various cellular processes, including cell cycle regulation, DNA damage response, and tumorigenesis. Its use extends to in vitro studies on cancer cell lines, in vivo studies on animal models, and clinical trials investigating its safety and efficacy in human cancer patients.
Onvansertib exerts its anti-tumor activity by inhibiting PLK1, a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly at the G2/M checkpoint. [, , , , ] By binding to the ATP-binding site of PLK1, onvansertib prevents its phosphorylation activity, thereby disrupting mitotic functions and leading to cell cycle arrest and apoptosis. [, , , ] Studies have shown that onvansertib induces mitotic arrest, chromosomal abnormalities, and polyploidy, ultimately culminating in cancer cell death. [] Its selectivity for PLK1 makes it a promising therapeutic agent with potentially fewer off-target effects.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: